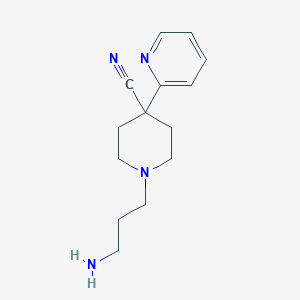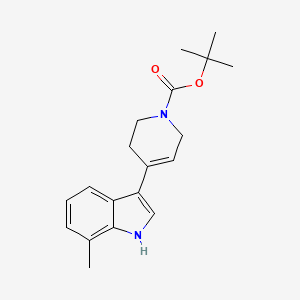
tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound that features both indole and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel–Crafts reaction, where indole derivatives react with acylsilanes in the presence of a Lewis or Brønsted acid catalyst . The reaction conditions often include moderate to high temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. The steric hindrance effect of the tert-butyl group can influence the reaction yield, necessitating careful optimization of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalinone derivatives using iron chloride as a catalyst.
Reduction: Reduction reactions can modify the pyridine ring, potentially leading to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include iron chloride for oxidative coupling , sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include indolin-3-ones, quinoxalinone derivatives, and various substituted indole compounds .
Scientific Research Applications
Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyridine ring can participate in coordination with metal ions and enzymes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(7-Methyl-1H-indol-3-yl)-2-phenylindolin-3-one: A structurally similar compound with a phenyl group instead of the tert-butyl ester.
3-(Indol-3-yl)quinoxalin-2-one: Features a quinoxalinone framework and an indole moiety, similar to the target compound.
Uniqueness
Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of both indole and pyridine rings, which confer distinct reactivity and biological activity. The tert-butyl ester group also provides steric hindrance, influencing the compound’s chemical behavior and interactions .
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-13-6-5-7-15-16(12-20-17(13)15)14-8-10-21(11-9-14)18(22)23-19(2,3)4/h5-8,12,20H,9-11H2,1-4H3 |
InChI Key |
ZJTOHOIHPHMURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)

![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)
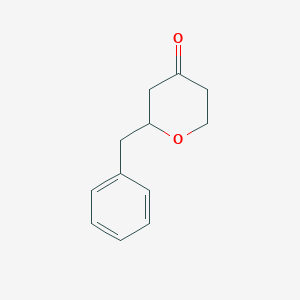
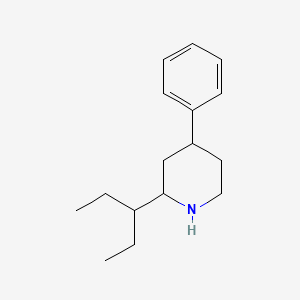
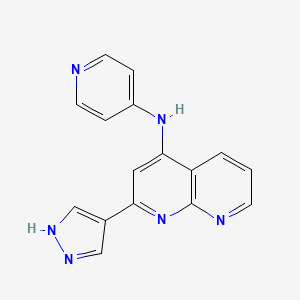
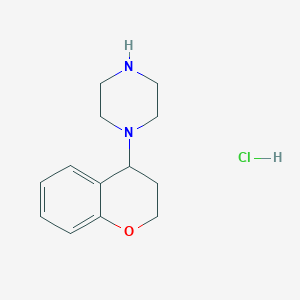
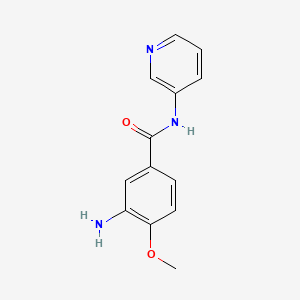

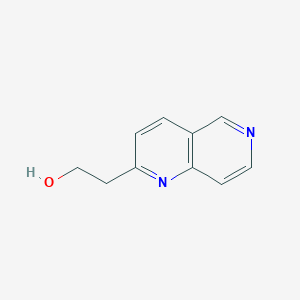

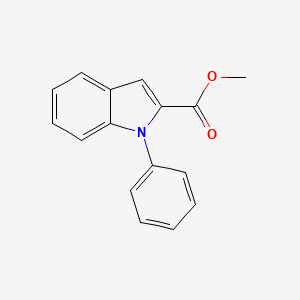
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
